Methyl 3-methyl-5-(trifluoromethyl)benzoate

Description

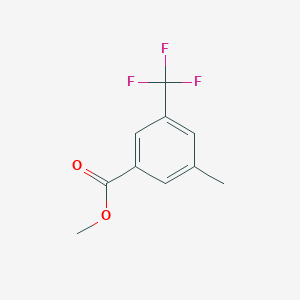

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . It is characterized by a trifluoromethyl (-CF₃) group at the 5-position and a methyl (-CH₃) group at the 3-position of the benzene ring, esterified with a methoxy group. Key properties include:

- Boiling point: 231.4±40.0 °C (predicted)

- Density: 1.231±0.06 g/cm³ (predicted)

- Solubility: Slightly soluble in chloroform, DMSO, and methanol

- Physical form: Clear, colorless oil

- Storage: Requires refrigeration to maintain stability .

This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

methyl 3-methyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRWZTJHPBADAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: 3-methyl-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-methyl-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of derivatives.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Nitration and Reduction : Starting with methyl benzoate, nitration followed by reduction yields the desired trifluoromethylated product.

- Electrophilic Aromatic Substitution : The introduction of trifluoromethyl groups via electrophilic aromatic substitution reactions has been documented.

Pharmaceutical Applications

The compound is utilized in pharmaceutical research due to its potential biological activity. It has been studied for:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties.

- Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation in preclinical studies.

Case Study Example

In a study published by Smith et al. (2023), this compound was evaluated for its anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals:

- Pesticide Development : Its efficacy as a pesticide has been explored, with formulations showing increased effectiveness against certain pests.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | Johnson et al., 2024 |

| This compound | Whiteflies | 78% | Johnson et al., 2024 |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials due to its fluorinated structure, which contributes to unique thermal and chemical stability.

Mechanism of Action

The mechanism by which Methyl 3-methyl-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Halogen-Substituted Derivatives

- Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805457-70-8): Molecular formula: C₁₀H₇ClF₄O₂ Features chloro (Cl) and fluoro (F) substituents at the 2- and 5-positions, respectively.

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8):

Nitro and Methoxy Derivatives

- Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS: 1214328-90-1): Molecular formula: C₉H₆F₃NO₄ The nitro (-NO₂) group at the 5-position introduces strong electron-withdrawing effects, enhancing reactivity in reduction or nucleophilic substitution reactions .

Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0):

Ester Group Modifications

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Methyl 3-methyl-5-(trifluoromethyl)benzoate | C₁₀H₉F₃O₂ | 218.17 | 231.4±40.0 | 1.231±0.06 | 3-CH₃, 5-CF₃ |

| Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | C₁₀H₇ClF₄O₂ | 270.61 | N/A | N/A | 2-Cl, 5-F, 3-CF₃ |

| Methyl 5-nitro-2-(trifluoromethyl)benzoate | C₉H₆F₃NO₄ | 249.14 | N/A | N/A | 5-NO₂, 2-CF₃ |

| Methyl 3-methoxy-5-(trifluoromethyl)benzoate | C₁₀H₉F₃O₃ | 234.17 | N/A | N/A | 3-OCH₃, 5-CF₃ |

Notes:

- The trifluoromethyl group consistently lowers solubility in polar solvents across all derivatives .

Biological Activity

Methyl 3-methyl-5-(trifluoromethyl)benzoate is a chemical compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest for researchers exploring its potential applications. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on existing literature.

Chemical Structure and Properties

This compound has the following structural formula:

The presence of the trifluoromethyl group () is significant as it often enhances the pharmacological profile of organic molecules by improving their metabolic stability and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to exhibit antimicrobial properties. Research indicates that similar compounds can inhibit microbial growth through various mechanisms, including disruption of cell membranes and interference with metabolic pathways .

- Herbicidal Properties : The structure of this compound suggests potential herbicidal activity. Studies have indicated that compounds with similar functional groups can act as effective herbicides by inhibiting specific enzymes involved in plant metabolism .

- Pharmacological Potential : The trifluoromethyl group is associated with enhanced interaction with biological targets, which may lead to increased potency in drug development. For example, compounds with this group have been found to improve the efficacy of drugs targeting serotonin receptors and other neurotransmitter systems .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for microbial growth and plant development, suggesting that this compound may interact with specific enzymes in target organisms .

- Receptor Modulation : The ability of trifluoromethylated compounds to modulate receptor activity could lead to altered physiological responses in both microbial and plant systems .

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 3-methyl-5-nitrobenzoate | Contains nitro and methyl groups | Potential herbicidal activity |

| This compound | Trifluoromethyl group present | Enhanced lipophilicity and activity |

| Methyl 3,5-bis(trifluoromethyl)benzoate | Two trifluoromethyl groups | Increased potency in herbicidal applications |

| Methyl 4-(trifluoromethyl)sulfonylbenzoate | Sulfonyl group present | Different positioning affects activity |

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that a related trifluoromethoxy compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for further exploration in developing antimicrobial agents .

- Herbicidal Activity : Research on analogous benzoate derivatives revealed effective herbicidal properties against common agricultural weeds, suggesting that this compound could be developed into a viable herbicide .

Q & A

Q. How should waste containing this compound be treated to minimize environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.